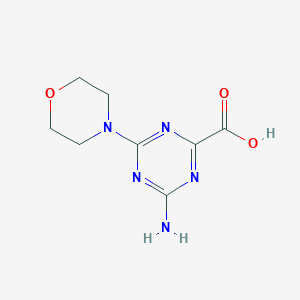

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid

Description

Properties

IUPAC Name |

4-amino-6-morpholin-4-yl-1,3,5-triazine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N5O3/c9-7-10-5(6(14)15)11-8(12-7)13-1-3-16-4-2-13/h1-4H2,(H,14,15)(H2,9,10,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AJMUXQATAZCFEG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1C2=NC(=NC(=N2)N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N5O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Nucleophilic Aromatic Substitution on Chlorinated Triazine Precursors

A common and efficient method involves starting from 2-chloro-4,6-diamino-1,3,5-triazine derivatives or similar chlorinated triazines. The chlorine atom at the 6-position is substituted by morpholine via a nucleophilic aromatic substitution (SNAr) reaction.

-

- React 2-chloro-4,6-diamino-1,3,5-triazine with morpholine in an aprotic solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF).

- The reaction is typically carried out at elevated temperatures (50–80 °C) to facilitate substitution.

- The product, 4-amino-6-(morpholin-4-yl)-1,3,5-triazine, is then isolated by filtration or extraction.

Key Reaction:

$$

\text{2-chloro-4,6-diamino-1,3,5-triazine} + \text{morpholine} \rightarrow \text{4-amino-6-(morpholin-4-yl)-1,3,5-triazine}

$$

This step is often followed by oxidation or carboxylation to introduce the carboxylic acid group at the 2-position.

Introduction of the Carboxylic Acid Group

The carboxylic acid group at the 2-position can be introduced via several routes:

- Direct carboxylation of the triazine ring using carbon dioxide under high pressure and temperature in the presence of a base.

- Hydrolysis of ester intermediates formed by reacting the corresponding ester derivatives with aqueous acid or base.

- Oxidation of methyl-substituted triazines to carboxylic acids using strong oxidants like potassium permanganate or chromium trioxide.

Detailed Research Findings and Reaction Conditions

| Step | Reagents & Conditions | Yield (%) | Notes |

|---|---|---|---|

| 1. Nucleophilic substitution | 2-chloro-4,6-diamino-1,3,5-triazine + morpholine, THF, 60 °C, 12 h | 75-85 | Efficient substitution of chlorine by morpholine |

| 2. Carboxylation | CO₂, base (e.g., NaOH), elevated pressure and temperature | 65-80 | Direct carboxylation introduces acid group at 2-position |

| 3. Hydrolysis (if ester intermediate) | Aqueous acid/base, reflux, 4-6 h | 80-90 | Converts ester to carboxylic acid |

| 4. Purification | Recrystallization from ethanol/water | - | Ensures high purity product |

Representative Synthetic Route Summary

- Starting Material: 2-chloro-4,6-diamino-1,3,5-triazine

- Step 1: React with morpholine in THF at 60 °C to substitute chlorine with morpholine.

- Step 2: Subject the product to carboxylation conditions or convert ester intermediates to the carboxylic acid.

- Step 3: Purify the final compound by recrystallization.

Analytical Characterization

The synthesized this compound is characterized by:

- NMR Spectroscopy: Confirming substitution pattern on the triazine ring and presence of morpholine and carboxylic acid groups.

- Mass Spectrometry: Molecular ion peak consistent with molecular weight.

- Elemental Analysis: Matching calculated values for C, H, N, and O.

- Melting Point Determination: Consistent with literature values for purity assessment.

Notes on Scale-Up and Industrial Preparation

- The nucleophilic substitution step is scalable and can be performed in batch reactors with controlled temperature and stirring.

- Use of solvents like THF or DMF requires appropriate handling due to toxicity and flammability.

- Carboxylation under pressure needs specialized equipment for safety.

- Purification by crystallization is preferred for large scale to avoid chromatographic steps.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitro derivatives.

Reduction: The carboxylic acid group can be reduced to form alcohol derivatives.

Substitution: The amino and morpholine groups can participate in nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.

Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

Substitution: Reagents such as alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed

Oxidation: Nitro derivatives.

Reduction: Alcohol derivatives.

Substitution: Various substituted triazine derivatives depending on the reagents used.

Scientific Research Applications

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid has several applications in scientific research:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.

Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry: Utilized in the development of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups can form hydrogen bonds and electrostatic interactions with the active sites of enzymes, potentially inhibiting their activity. The morpholine ring can enhance the compound’s binding affinity and specificity for certain targets .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

4-Amino-6-(dimethylamino)-1,3,5-triazine-2-carboxylic Acid

- Key Difference: Replaces the morpholin-4-yl group with a dimethylamino (-N(CH₃)₂) substituent.

- Impact: Electronic Effects: Dimethylamino is a stronger electron-donating group compared to morpholine, which has mixed electron-donating/withdrawing properties due to its oxygen atom. This alters reactivity in nucleophilic or electrophilic reactions . Solubility: Morpholine’s oxygen may enhance water solubility via hydrogen bonding, whereas dimethylamino relies on basicity for solubility. Biological Interactions: Morpholine’s oxygen could improve binding to biological targets (e.g., enzymes) through H-bonding, as seen in Servier/Novartis patents for morpholine-containing pharmaceuticals .

Bis(morpholino-1,3,5-triazine) Derivatives

- Example: 4-[3-{4-(4,6-Dimorpholino-1,3,5-triazin-2-yl)phenyl}ureido]benzoic acid .

- Key Difference : Incorporates two morpholine groups at the 4- and 6-positions.

- Impact :

Agrochemical Triazine Analogs

Triazine derivatives with non-morpholine substituents dominate agrochemical applications:

- Metribuzin (4-amino-6-(1,1-dimethylethyl)-3-(methylthio)-1,2,4-triazin-5(4H)-one): Substituents: tert-Butyl and methylthio groups enhance herbicidal activity by interfering with photosynthesis . Contrast: The carboxylic acid group in the target compound may reduce volatility and increase soil persistence compared to metribuzin’s ketone functionality.

Structural and Functional Comparison Table

*Calculated based on standard atomic weights.

Research Implications and Limitations

- Morpholine’s Role: The morpholine group’s balance of hydrophilicity and rigidity may optimize pharmacokinetics in drug candidates, as evidenced by its use in Servier/Novartis compounds targeting dihydroisoquinoline-carboxylate scaffolds .

- Data Gaps: Limited experimental data (e.g., solubility, IC₅₀ values) for the target compound necessitate further studies. Analogous compounds like 4-amino-6-(dimethylamino)-triazine-2-carboxylic acid are labeled "for R&D use only," underscoring their exploratory status .

Biological Activity

4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid (CAS No. 46702-10-7) is a heterocyclic compound belonging to the triazine family. Its unique structure, featuring both a morpholine ring and functional groups such as amino and carboxylic acid, positions it as a molecule of interest in various fields including medicinal chemistry and biochemistry. This article delves into its biological activities, mechanisms of action, and potential applications based on recent research findings.

Biological Activity Overview

Research indicates that this compound exhibits a range of biological activities:

- Anticancer Properties : Preliminary studies suggest that this compound may inhibit the proliferation of cancer cells. In vitro assays have shown its potential against various cancer cell lines, including breast cancer (MDA-MB-231) and others.

- Enzyme Inhibition : The compound has been investigated for its ability to act as an enzyme inhibitor. Its structural features allow it to interact with specific enzymes, potentially modulating their activity.

- Antiviral Activity : Some derivatives of triazine compounds have demonstrated antiviral properties, suggesting that this compound may also exhibit similar effects.

The biological activity of this compound can be attributed to its ability to form hydrogen bonds and electrostatic interactions with target proteins or enzymes. The morpholine ring enhances binding affinity to these targets, which may lead to inhibition of their activity.

Anticancer Activity

A study conducted on the MDA-MB-231 cell line revealed that treatment with this compound resulted in significant growth inhibition. The IC50 values were reported to be in the low micromolar range, indicating potent activity against these cancer cells.

Enzyme Inhibition

The compound has shown promise as an enzyme inhibitor in biochemical assays. For instance, it was tested against matrix metalloproteinases (MMPs), where it demonstrated significant inhibitory effects.

Antiviral Studies

In vitro studies have suggested that derivatives of this triazine may have antiviral properties against influenza viruses. Although specific data on this compound is limited, related triazines have shown promising results in reducing viral loads in infected models.

Comparative Analysis

Comparing this compound with similar compounds reveals its unique structure and potential advantages in therapeutic applications:

| Compound | Key Features | Biological Activity |

|---|---|---|

| 4-Amino-6-chloropyrimidine | Chlorine substituent | Moderate anticancer activity |

| 4,6-Dimorpholino-1,3,5-triazine | Lacks amino/carboxylic groups | Limited biological activity |

Q & A

Q. What are the key synthetic routes for 4-Amino-6-(morpholin-4-yl)-1,3,5-triazine-2-carboxylic acid, and how can reaction conditions be optimized?

- Methodological Answer : The synthesis typically involves nucleophilic substitution on a triazine core. Key steps include:

- Solvent Selection : Dimethylformamide (DMF) or acetonitrile are optimal for nucleophilic substitutions due to their polar aprotic nature, enhancing reaction rates .

- Temperature Control : Reactions often proceed at 60–80°C to balance kinetics and side-product formation.

- Purification : Use column chromatography with gradients (e.g., ethyl acetate/hexane) or recrystallization from ethanol/water mixtures for high purity .

- Optimization : Apply Design of Experiments (DoE) to test variables (e.g., molar ratios, temperature) and identify ideal conditions .

Q. Which analytical techniques are most effective for characterizing this compound?

- Methodological Answer :

- HPLC/GC : Use reverse-phase HPLC with a C18 column (acetonitrile/water mobile phase) for purity assessment. Calibrate with a triazine reference standard .

- NMR/IR : ¹H/¹³C NMR confirms substitution patterns (e.g., morpholine integration at δ ~3.5 ppm). IR detects carboxylic acid O-H stretches (~2500–3000 cm⁻¹) .

- Mass Spectrometry : High-resolution ESI-MS validates molecular weight (e.g., [M+H]⁺ expected at m/z 280.1) .

Q. What solvents and reaction parameters are critical for achieving high purity?

- Methodological Answer :

- Solvents : Avoid protic solvents (e.g., methanol) to prevent hydrolysis. Use DMF for substitutions and ethanol for recrystallization .

- pH Control : Maintain neutral to slightly acidic conditions (pH 5–6) during carboxylate group formation to avoid decomposition .

- Byproduct Mitigation : Monitor reaction progress via TLC (silica gel, UV detection) to isolate intermediates and minimize impurities .

Advanced Research Questions

Q. How can computational modeling aid in the design of synthesis pathways?

- Methodological Answer :

- Reaction Path Screening : Use density functional theory (DFT) to calculate activation energies for proposed mechanisms (e.g., SNAr vs. acid-catalyzed pathways) .

- Solvent Effects : Simulate solvent interactions via COSMO-RS models to predict solubility and reaction rates .

- Machine Learning : Train models on existing triazine reaction datasets to predict optimal catalysts (e.g., morpholine as a nucleophile) .

Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?

- Methodological Answer :

- Cross-Validation : Compare NMR data with X-ray crystallography (e.g., C–N bond lengths ~1.33 Å in triazine rings) to confirm substituent positions .

- Dynamic NMR : Analyze temperature-dependent spectra to detect hindered rotation in morpholine or amino groups .

- 2D Techniques : Use HSQC and HMBC to assign coupling between triazine carbons and adjacent protons .

Q. How to apply factorial design to optimize multi-step synthesis?

- Methodological Answer :

- Screening Experiments : Use a 2³ factorial design to test variables (e.g., time, temperature, catalyst loading) for each step .

- Response Surface Modeling : Identify non-linear relationships between variables and yield using central composite design .

- Sequential Optimization : Refine later steps (e.g., carboxylation) after fixing early-stage parameters (e.g., morpholine substitution) .

Q. What are the challenges in determining the crystal structure, and how to address them?

- Methodological Answer :

- Crystal Growth : Use slow evaporation from DMSO/water mixtures to obtain diffraction-quality crystals. Avoid solvents that disrupt hydrogen bonding .

- Hydrogen Bond Analysis : Refine X-ray data (e.g., SHELXTL) to map interactions (e.g., N–H⋯O between amino and morpholine groups, ~2.30 Å) .

- Disorder Modeling : Apply restraints to morpholine ring atoms if thermal motion obscures positions .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.